

# Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(-)-4-Hydroxy-2-pyrrolidinone

Cat. No.: B119332

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(S)-4-hydroxy-2-pyrrolidinone (CAS No. 68108-18-9) is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.<sup>[1]</sup><sup>[2]</sup> Its stereospecific nature makes it an invaluable intermediate for creating enantiomerically pure compounds, which is of paramount importance in drug development.<sup>[2]</sup> This guide provides a comprehensive overview of its key physical properties, supported by experimental methodologies and a structured workflow for their determination.

## Summary of Physical Properties

The physical characteristics of (S)-4-hydroxy-2-pyrrolidinone have been determined by various analytical methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

Property	Value	Conditions/Solvent	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>	-	[1][3][4]
Molecular Weight	101.10 g/mol	-	[4]
Appearance	White to off-white crystalline powder/solid	20°C	[1][3][5]
Melting Point	156-159 °C	(lit.)	[3][6][7]
	156-161 °C		[5]
	155.0 to 159.0 °C		
Boiling Point	~300 °C	Standard conditions (for the racemic mixture)	[8]
	363.6 °C	at 760 mmHg (Computed for the racemic mixture)	[8]
Optical Rotation [α]	-43°	23°C, D-line (589 nm), c = 1 in ethanol	[6][7][9]
	-40° to -46°	20°C, 589 nm, c = 1 in ethanol	[3]
	-47°	c = 0.018 g/mL in Methanol	[5]
	-57.0 to -61.0°	20°C, D-line, c = 1 in H <sub>2</sub> O	
Solubility	Slightly soluble in water	-	[10]
	Moderate solubility in water and ethanol (for the racemic mixture)	-	[8]

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A study on recrystallization suggests poor solubility in solvents like ethyl acetate, diethyl ether, and hexane.

- [\[11\]](#)

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Density	1.292 g/cm <sup>3</sup>	-	<a href="#">[5]</a>
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Refractive Index	1.513	-	<a href="#">[5]</a>
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## Experimental Protocols

The determination of the physical properties of a chiral compound like (S)-4-hydroxy-2-pyrrolidinone requires precise and standardized experimental procedures. Below are the detailed methodologies for the key experiments cited.

### Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of (S)-4-hydroxy-2-pyrrolidinone is a key indicator of its purity. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine this value with high precision.

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, which is detected by the instrument.
- Instrumentation: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature control system.
- Procedure:
  - A small, accurately weighed amount of the (S)-4-hydroxy-2-pyrrolidinone sample (typically 1-5 mg) is placed into an aluminum sample pan.

- An empty aluminum pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- The heat flow to the sample is monitored and plotted against temperature.
- The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature is also often reported.
- Data Analysis: The melting point range is reported, corresponding to the temperatures at which melting begins and is complete. For a pure substance, this range is typically narrow. A broader melting range can indicate the presence of impurities.

## Optical Rotation Measurement by Polarimetry

As a chiral molecule, (S)-4-hydroxy-2-pyrrolidinone rotates the plane of polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation is a characteristic property of an enantiomer.[\[12\]](#)

- Principle: A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance.[\[12\]](#) The observed rotation ( $\alpha$ ) is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light, and the temperature. The specific rotation  $[\alpha]$  is a standardized value calculated from these parameters.
- Instrumentation: A polarimeter, typically consisting of a light source (often a sodium D-line lamp, 589 nm), a polarizer, a sample cell of a known path length, an analyzer, and a detector.[\[12\]](#)
- Procedure:
  - A solution of (S)-4-hydroxy-2-pyrrolidinone is prepared by accurately weighing the compound and dissolving it in a specified solvent (e.g., ethanol or water) to a known concentration (c), expressed in g/mL.

- The polarimeter is calibrated with the pure solvent (blank measurement).
- The sample cell is filled with the prepared solution.
- The angle of rotation ( $\alpha$ ) of the plane-polarized light is measured at a specific temperature (T) and wavelength ( $\lambda$ ).
- Data Analysis: The specific rotation  $[\alpha]$  is calculated using the following formula:  $[\alpha]_T^\lambda = \alpha / (l \times c)$  Where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the sample tube in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.
  - $T$  is the temperature in degrees Celsius.
  - $\lambda$  is the wavelength of the light (commonly the D-line of sodium, 589 nm). The levorotatory nature of the (S)-enantiomer is indicated by a negative sign.[\[12\]](#)

## Spectroscopic Analysis (FTIR, NMR)

Spectroscopic techniques are essential for confirming the chemical structure and functional groups of (S)-4-hydroxy-2-pyrrolidinone.

- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). The absorption bands correspond to specific functional groups present in the molecule.
  - Procedure: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The instrument records the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Expected Absorptions: Key characteristic peaks for (S)-4-hydroxy-2-pyrrolidinone would include a broad O-H stretch from the hydroxyl group, an N-H stretch, a strong C=O stretch

from the lactam carbonyl group, and C-N and C-O stretching vibrations.

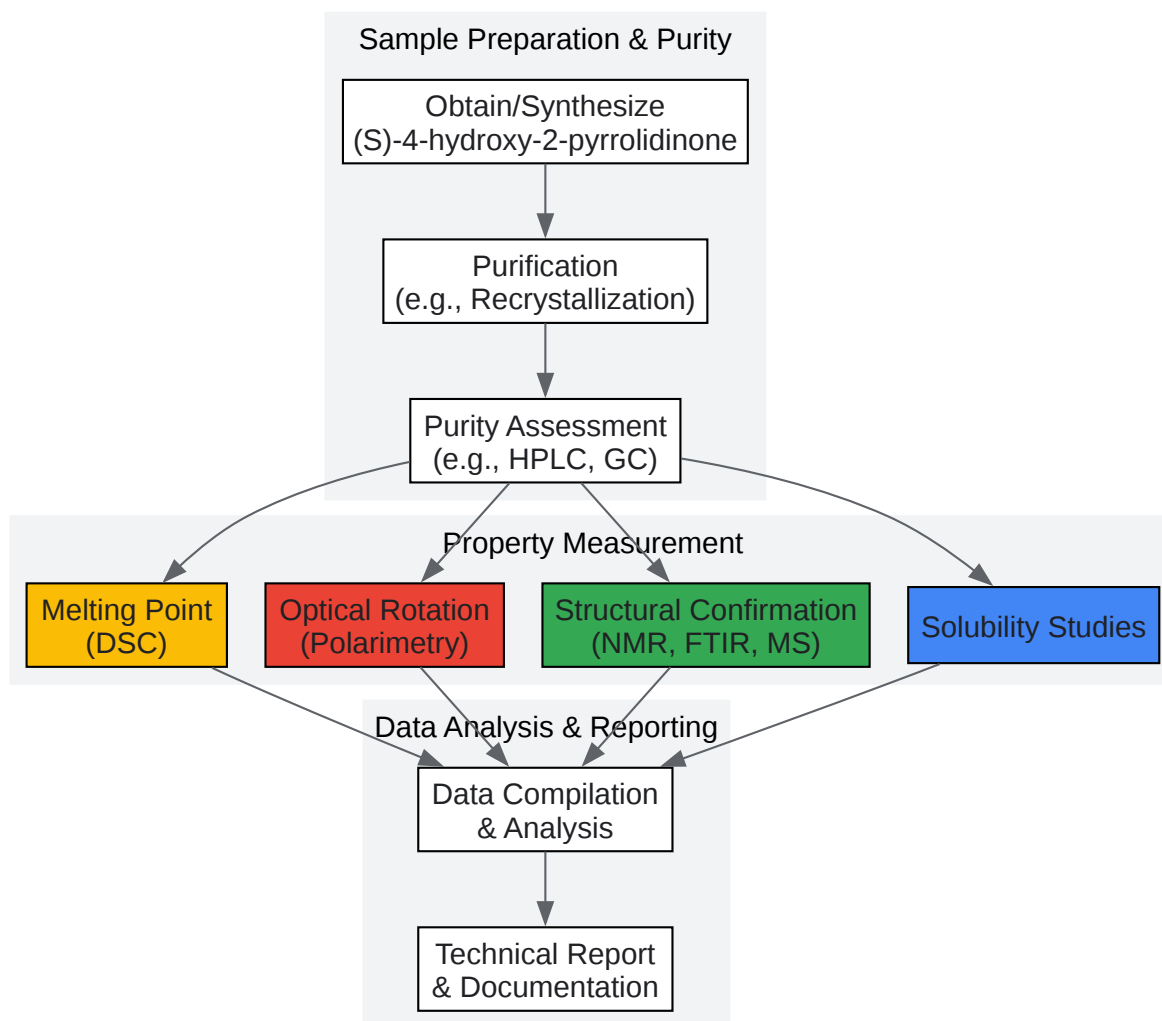
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.  $^1\text{H}$  and  $^{13}\text{C}$  NMR are standard techniques.
  - Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ ). The solution is placed in an NMR tube and analyzed in the NMR spectrometer.
  - Data Analysis: The resulting spectrum shows chemical shifts ( $\delta$ ) in parts per million (ppm), which indicate the electronic environment of each proton or carbon atom. The splitting patterns (multiplicity) in  $^1\text{H}$  NMR provide information about neighboring protons. PubChem provides access to reference  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for this compound.[\[4\]](#)

## Visualizations

### Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chiral compound such as (S)-4-hydroxy-2-pyrrolidinone.

## Workflow for Physical Property Determination of (S)-4-Hydroxy-2-pyrrolidinone



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Caption: Workflow for determining the physical properties of (S)-4-hydroxy-2-pyrrolidinone.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (S)-4-Hydroxy-2-pyrrolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119332#physical-properties-of-s-4-hydroxy-2-pyrrolidinone]

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